molecular formula C16H14F2N6O B6556140 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040657-58-6

1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6556140
CAS RN: 1040657-58-6
M. Wt: 344.32 g/mol
InChI Key: IBBLDCZTIKEGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (DFBP) is a synthetic organic compound that has been studied for a variety of scientific and medical applications. It is a member of the piperazine family of compounds, which are heterocyclic compounds with a ring structure consisting of five carbon atoms and two nitrogen atoms. DFBPs have been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. In addition, DFBPs have been studied for their potential to act as a drug delivery system for various drugs.

Scientific Research Applications

1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential applications in various scientific research areas. It has been found to possess anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as arthritis. Additionally, 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have been studied for their potential to act as a drug delivery system for various drugs. This could be used to target specific cells or tissues in the body with a drug, or to deliver drugs to the brain. 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have also been studied for their potential anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines is not yet fully understood. However, it is believed that 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines interact with certain enzymes in the body that are involved in the inflammatory process. Additionally, 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines may act as a transporter for drugs, allowing them to be more effectively delivered to the target area in the body.
Biochemical and Physiological Effects
1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have been found to possess anti-inflammatory properties, which makes them a potential treatment for inflammatory diseases such as arthritis. In addition, 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have been studied for their potential to act as a drug delivery system for various drugs. This could be used to target specific cells or tissues in the body with a drug, or to deliver drugs to the brain. 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have also been studied for their potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have several advantages for use in laboratory experiments. They are relatively easy to synthesize, and they have a wide range of potential applications in scientific research. Additionally, they have a relatively low toxicity and are generally safe to use in laboratory experiments. However, 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have some limitations. They are not currently approved for use in humans, so their effects in humans are not yet known. Additionally, their exact mechanism of action is not yet fully understood, which makes it difficult to predict their effects in different contexts.

Future Directions

1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines have a wide range of potential applications in scientific research. Future research should focus on further understanding the mechanism of action of 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines and their potential applications in medicine. Additionally, further research should be done to determine the safety and efficacy of 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines for use in humans. Additionally, further research should be done to explore the potential of 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines as a drug delivery system. Finally, further research should be done to explore the potential of 1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazines to act as a therapeutic agent for various diseases.

Synthesis Methods

1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is synthesized from the reaction of 2,4-difluorobenzaldehyde and 1,2,4-triazolopyridazine-6-ylpiperazine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at temperatures ranging from 80-110°C. The reaction is typically complete within one hour. The resulting product is a white crystalline solid that is soluble in water.

properties

IUPAC Name

(2,4-difluorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c17-11-1-2-12(13(18)9-11)16(25)23-7-5-22(6-8-23)15-4-3-14-20-19-10-24(14)21-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLDCZTIKEGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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